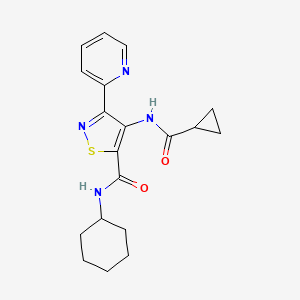
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide, also known as CCCPT, is a synthetic small molecule that is used in a variety of scientific research applications. CCCPT has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain signaling. CCCPT has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study the effects of inflammation and pain signaling.
科学研究应用
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study the effects of inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has also been studied for its potential to act as an inhibitor of the enzyme phospholipase C, which is involved in signaling pathways related to cell growth and differentiation. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been studied for its potential to inhibit the growth of cancer cells, and has been used in lab experiments to study the effects of cancer cell growth.
作用机制
The mechanism of action of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is believed to bind to the active site of the enzyme and prevent it from catalyzing the reactions involved in inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is also believed to act as an inhibitor of the enzyme phospholipase C, which is involved in signaling pathways related to cell growth and differentiation.
Biochemical and Physiological Effects
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to have a variety of biochemical and physiological effects. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has also been found to inhibit the activity of the enzyme phospholipase C, which is involved in signaling pathways related to cell growth and differentiation. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has also been found to decrease the production of prostaglandins, which are compounds involved in inflammation and pain signaling.
实验室实验的优点和局限性
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has several advantages for use in lab experiments. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a synthetic small molecule, which makes it easy to synthesize and use in lab experiments. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is also an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is also an inhibitor of the enzyme phospholipase C, which is involved in signaling pathways related to cell growth and differentiation. The main limitation of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is that its mechanism of action is not fully understood, so its effects may not be consistent across all experiments.
未来方向
For N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide research include further investigation into its mechanism of action, as well as its potential to inhibit the growth of cancer cells. Additionally, further research could be done to investigate the potential of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide to act as an inhibitor of other enzymes involved in inflammation and pain signaling. Finally, further research could be done to investigate the potential of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide to act as an inhibitor of other enzymes involved in cell growth and differentiation.
合成方法
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can be synthesized using a variety of methods. One method involves the condensation of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxylic acid with 2-amino-3-chloropyridine in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction yields N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide and a byproduct of 2-amino-3-chloropyridine hydrochloride. Another method involves the condensation of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxylic acid with 2-amino-3-chloropyridine in the presence of a base catalyst such as sodium hydroxide. This reaction yields N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide and a byproduct of 2-amino-3-chloropyridine.
属性
IUPAC Name |
N-cyclohexyl-4-(cyclopropanecarbonylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-18(12-9-10-12)22-16-15(14-8-4-5-11-20-14)23-26-17(16)19(25)21-13-6-2-1-3-7-13/h4-5,8,11-13H,1-3,6-7,9-10H2,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRRSFQHDLHZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584332.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584336.png)
![2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6584343.png)
![N-(4-bromophenyl)-2-{[2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584345.png)
![1-[(3,5-difluorophenyl)methyl]-5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6584360.png)
![1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6584363.png)
![N-(cyclopropylmethyl)-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B6584369.png)
![N-[(3-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6584390.png)
![4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6584398.png)
![4-acetamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide](/img/structure/B6584406.png)
![N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6584418.png)
![1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B6584420.png)
![1-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-N-cyclopropyl-2-oxo-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B6584423.png)
![7-chloro-N-(2,5-dimethylphenyl)-6-fluoro-5-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B6584428.png)